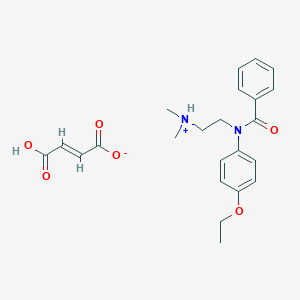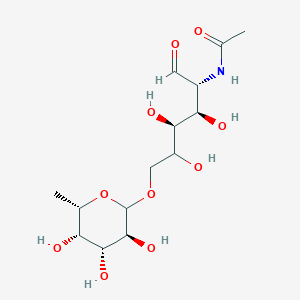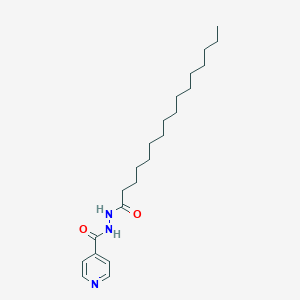
p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride, also known as PAE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PAE is a white crystalline powder that is soluble in water and has a molecular weight of 327.83 g/mol.
作用機序
The mechanism of action of p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride is not fully understood. However, it has been proposed that p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride inhibits the growth of bacteria and fungi by disrupting the cell membrane and cell wall. In Alzheimer's disease, p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation.
Biochemical and Physiological Effects
p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been shown to have low toxicity in animal studies. However, its long-term effects on human health are not known. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new drugs. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has also been shown to inhibit the aggregation of amyloid-beta peptides, making it a potential candidate for the treatment of Alzheimer's disease.
実験室実験の利点と制限
P-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has several advantages for lab experiments. It is easy to synthesize and has high yield. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has also been shown to have low toxicity in animal studies. However, p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has some limitations for lab experiments. It is not water-soluble, making it difficult to use in aqueous solutions. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride is also sensitive to light and heat, which can affect its stability.
将来の方向性
There are several future directions for the study of p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride. In medicine, p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride could be further studied for its potential use in the treatment of Alzheimer's disease. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride could also be studied for its potential use in the development of new antibacterial and antifungal drugs.
In materials science, p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride could be used as a building block for the synthesis of new materials with potential applications in gas storage, catalysis, and drug delivery. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride could also be studied for its potential use in the development of new sensors and electronic devices.
In analytical chemistry, p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride could be further studied for its use as a chiral selector in HPLC. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride could also be studied for its potential use as a derivatizing agent for the analysis of other biomolecules, such as nucleic acids and carbohydrates.
Conclusion
p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been extensively studied for its potential applications in medicine, materials science, and analytical chemistry. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new drugs. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has also been shown to inhibit the aggregation of amyloid-beta peptides, making it a potential candidate for the treatment of Alzheimer's disease. There are several future directions for the study of p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride, including its potential use in the development of new materials, sensors, and electronic devices.
合成法
P-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride can be synthesized using a one-pot reaction method. The reaction involves the condensation of p-aminobenzoic acid with ethyl chloroacetate in the presence of piperidine and triethylamine. The resulting product is then hydrolyzed with hydrochloric acid to form p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride in high yield.
科学的研究の応用
P-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been extensively studied for its potential applications in various fields such as medicine, materials science, and analytical chemistry. In medicine, p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new drugs. p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
In materials science, p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been used as a building block for the synthesis of new materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and drug delivery.
In analytical chemistry, p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has been used as a chiral selector in high-performance liquid chromatography (HPLC). p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride has also been used as a derivatizing agent for the analysis of amino acids and peptides by mass spectrometry.
特性
CAS番号 |
106360-45-6 |
|---|---|
製品名 |
p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride |
分子式 |
C16H23ClN2O3 |
分子量 |
326.82 g/mol |
IUPAC名 |
ethyl 4-[(2-piperidin-1-ium-1-ylacetyl)amino]benzoate;chloride |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-2-21-16(20)13-6-8-14(9-7-13)17-15(19)12-18-10-4-3-5-11-18;/h6-9H,2-5,10-12H2,1H3,(H,17,19);1H |
InChIキー |
IQPRZLTVPYEAAU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C[NH+]2CCCCC2.[Cl-] |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C[NH+]2CCCCC2.[Cl-] |
同義語 |
p-(2-Piperidinoacetamido)benzoic acid ethyl ester hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)



![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)


